![molecular formula C16H24FN3O2 B6640118 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea, also known as FPBU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPBU is a urea derivative that acts as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neuropsychiatric disorders.
Mecanismo De Acción
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea acts as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neuropsychiatric disorders. The dopamine D3 receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in the development of addiction and other neuropsychiatric disorders.
Biochemical and physiological effects:
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea has been shown to have a number of biochemical and physiological effects, including reducing drug-seeking behavior, improving cognitive function, and protecting dopaminergic neurons. 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea has also been shown to modulate the release of dopamine in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more targeted studies of the receptor's function. However, one limitation of using 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea is its relatively low potency, which may require higher concentrations of the compound to achieve therapeutic effects.
Direcciones Futuras
There are several potential future directions for research on 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea. One area of interest is the development of more potent analogs of 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea that may have greater therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea's therapeutic effects, as well as its potential side effects and limitations. Finally, clinical trials are needed to determine the safety and efficacy of 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea in humans, which may pave the way for its use as a therapeutic agent in the treatment of neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea involves the reaction of 3-fluorophenylpiperidine with 1-hydroxybutan-2-one to form the intermediate 1-(3-fluorophenyl)piperidin-3-ol. This intermediate is then treated with phosgene and a suitable amine to form 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea.
Aplicaciones Científicas De Investigación
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea has been studied extensively for its potential therapeutic applications in various neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. Additionally, 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea has been shown to improve cognitive function in animal models of schizophrenia, and to protect dopaminergic neurons in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
1-[1-(3-fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-2-13(11-21)18-16(22)19-14-6-4-8-20(10-14)15-7-3-5-12(17)9-15/h3,5,7,9,13-14,21H,2,4,6,8,10-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXMWWUINJEGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1CCCN(C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.